An In-depth Technical Guide to Pomalidomide-CO-C6-Br: Properties, Application, and Analysis
An In-depth Technical Guide to Pomalidomide-CO-C6-Br: Properties, Application, and Analysis
This guide provides a comprehensive technical overview of Pomalidomide-CO-C6-Br, a critical chemical tool for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. We will delve into its core chemical properties, synthesis rationale, mechanism of action, and the essential analytical protocols required for its effective use.
Introduction: A Key Building Block for Targeted Protein Degradation
Pomalidomide-CO-C6-Br is a heterobifunctional molecule designed as a "degrader building block" for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] The field of targeted protein degradation (TPD) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the outright destruction of disease-causing proteins. PROTACs are the vanguard of this approach, acting as molecular bridges that bring a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, thereby co-opting the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System.
The structure of Pomalidomide-CO-C6-Br is intelligently partitioned into three key functional domains:
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The E3 Ligase Ligand: The pomalidomide moiety is a well-characterized, high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] As a derivative of thalidomide, it hijacks the CRL4-CRBN complex, the most commonly utilized E3 ligase in PROTAC design.[4]
-
The Linker: A seven-carbon alkyl chain (-CO-C6-) connects the pomalidomide core to the reactive group. The linker's length and composition are critical variables in PROTAC design, influencing the geometry and stability of the ternary complex (POI-PROTAC-CRBN) and, consequently, degradation efficiency.
-
The Reactive Handle: A terminal bromide (-Br) serves as a versatile electrophilic handle for covalent conjugation. This allows for the straightforward attachment of a nucleophile-containing ligand that specifically binds to a target protein, completing the synthesis of the final PROTAC molecule.[1]
Physicochemical Properties and Handling
Accurate characterization and proper handling are foundational to reproducible experimental success. The key properties of Pomalidomide-CO-C6-Br are summarized below.
| Property | Value | Reference |
| Synonyms | Pomalidomide-4'-CO-C6-Br | [1] |
| Molecular Formula | C₂₀H₂₂BrN₃O₅ | [1] |
| Molecular Weight | 464.32 g/mol | [1] |
| Appearance | Typically a solid powder, derived from the yellow pomalidomide core. | [5][6] |
| Purity (Typical) | ≥95% (as determined by HPLC) | [1] |
| Storage (Solid) | Refrigerated; -20°C for long-term storage. | [1] |
| Shelf Life (Solid) | Approximately 12 months under proper storage. | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [2] |
| SMILES | BrCCCCCCC(=O)NC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 | [1] |
Solubility: A Practical Perspective
The parent molecule, pomalidomide, is sparingly soluble in aqueous buffers but readily soluble in organic solvents like DMSO and DMF.[2] This property is conferred to its derivatives.
-
Expert Insight: For experimental use, it is imperative to prepare a concentrated stock solution in 100% anhydrous DMSO. When preparing aqueous working solutions for cell-based assays, the DMSO stock should be diluted into the aqueous buffer of choice. A final DMSO concentration of <0.5% is recommended to avoid solvent-induced cellular toxicity. Note that aqueous solutions of pomalidomide and its derivatives are not stable and should be freshly prepared for each experiment; storage for more than one day is not advised.[2]
Stability and Storage
Chemical stability is paramount for generating reliable data.
-
Solid State: When stored as a solid in a desiccated, refrigerated environment, Pomalidomide-CO-C6-Br is stable for at least 12 months.[1] The parent pomalidomide is stable for years when stored at -20°C.[2]
-
In Solution: Stock solutions in anhydrous DMSO should be stored at -20°C. To maintain potency and prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into single-use volumes.[3][7] Pomalidomide itself is known to be labile under acidic, alkaline, oxidative, and thermal stress.[8][9] Therefore, exposure of Pomalidomide-CO-C6-Br to harsh pH, strong oxidizing agents, or high temperatures should be avoided.
Synthesis and Functionalization Strategy
Pomalidomide-CO-C6-Br is a synthetic derivative of pomalidomide. Understanding its synthesis provides insight into its reactivity and potential impurities. The most efficient and chemoselective method for its preparation involves the acylation of the 4-amino group of pomalidomide.
Rationale for the Synthetic Route
There are several theoretical points for linker attachment on the pomalidomide core. However, acylation at the 4-amino position is the superior strategy for several reasons:
-
Expertise & Experience: Direct alkylation of the 4-amino group using alkyl halides is a known inferior strategy, suffering from low yields and poor chemoselectivity, including potential N-alkylation at the glutarimide ring.[4][10]
-
Trustworthiness: Acylation with an activated carboxylic acid derivative, such as 7-bromoheptanoyl chloride, provides a high-yielding and specific reaction at the desired amino group, resulting in a stable amide bond. This route minimizes the formation of difficult-to-separate byproducts, ensuring a purer final product.[4]
Caption: Synthesis via N-acylation of pomalidomide.
The Role of the Bromide Handle
The terminal alkyl bromide is an excellent electrophile for nucleophilic substitution reactions. This enables researchers to conjugate Pomalidomide-CO-C6-Br to a wide array of POI-binding ligands that contain nucleophilic functional groups, such as primary or secondary amines, thiols, or hydroxyls. This reaction is the final, crucial step in creating a novel PROTAC molecule.
Mechanism of Action in a PROTAC Construct
Once Pomalidomide-CO-C6-Br is conjugated to a POI ligand, the resulting PROTAC molecule can execute its function: inducing targeted protein degradation.
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI (via the POI ligand) and to CRBN (via the pomalidomide moiety), forming a transient ternary complex (POI-PROTAC-CRBN).
-
Ubiquitination: The formation of this complex brings the POI into the proximity of the CRL4-CRBN E3 ligase machinery. The ligase then catalyzes the transfer of ubiquitin proteins from a charged E2 enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is now recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades the POI into small peptides, while the PROTAC molecule is released and can catalyze further rounds of degradation.
Caption: The PROTAC catalytic cycle of protein degradation.
Authoritative Grounding: It is crucial to recognize that the pomalidomide moiety itself can induce the degradation of certain endogenous proteins, primarily zinc-finger (ZF) transcription factors like IKZF1 and Aiolos.[11][12] When designing and evaluating a pomalidomide-based PROTAC, researchers must perform rigorous proteomics studies to distinguish between the intended on-target degradation of the POI and potential off-target effects mediated by the CRBN ligand.[11]
Quality Control & Analytical Protocols
Verifying the identity, purity, and integrity of Pomalidomide-CO-C6-Br is a non-negotiable step before its use in synthesis or biological assays.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Causality: HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method separates the compound from starting materials, reagents, and degradation products based on hydrophobicity. The area of the product peak relative to the total peak area provides a quantitative measure of purity.[1]
-
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3-5 µm particle size).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from ~5% B to 95% B over 15-20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pomalidomide chromophore absorbs, such as 238 nm or 323 nm.[2]
-
Sample Preparation: Prepare a ~1 mg/mL solution in DMSO and inject 5-10 µL.
-
Analysis: Integrate all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. A purity of ≥95% is considered standard for this type of reagent.[1]
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Causality: MS provides a direct measurement of the molecule's mass, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique ideal for this class of molecules.
-
Methodology:
-
System: A Liquid Chromatography-Mass Spectrometer (LC-MS) or a direct infusion ESI-MS.
-
Mode: Positive ion mode (ESI+).
-
Sample Preparation: Dilute the DMSO stock solution in an appropriate solvent like acetonitrile or methanol.
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺. For C₂₀H₂₂BrN₃O₅, the expected monoisotopic mass is ~463.08 Da. Due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively), a characteristic isotopic pattern with two major peaks separated by ~2 Da ([M+H]⁺ and [M+2+H]⁺) should be observed, confirming the presence of a single bromine atom.
-
Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR)
-
Causality: ¹H NMR spectroscopy provides detailed information about the chemical structure, confirming the connectivity of atoms and the presence of key functional groups.
-
Methodology:
-
System: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it effectively dissolves the compound and its residual proton signal does not interfere with key aromatic or amide signals.
-
Key Expected Signals:
-
Aromatic Protons: Multiple signals in the aromatic region (~7-8 ppm) corresponding to the phthalimide ring system.
-
Alkyl Chain Protons: A series of multiplets in the aliphatic region (~1-3.5 ppm) corresponding to the C6 alkyl chain and the glutarimide ring protons. The triplet corresponding to the -CH₂-Br group will be the most downfield of the chain signals (~3.5 ppm).
-
Amide/Imide Protons: Broad singlets in the downfield region (>8 ppm) corresponding to the NH protons of the amide linker and the glutarimide ring.
-
-
Safety and Handling Precautions
Trustworthiness: Pomalidomide is a thalidomide analog and must be handled with extreme caution. It is classified as a reproductive toxin and is a suspected teratogen.[14]
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid all contact with skin and eyes.
-
Pregnancy: This product may damage fertility or the unborn child. It should not be handled by individuals who are pregnant or may become pregnant.[14]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
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